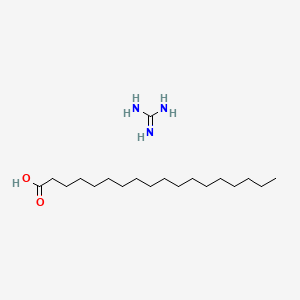

Guanidine stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26739-53-7 |

|---|---|

Molecular Formula |

C19H41N3O2 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

guanidine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H5,2,3,4) |

InChI Key |

NDRMWPVNHDJUCA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N |

Other CAS No. |

84946-03-2 26739-53-7 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Guanidine Stearate via Precipitation Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of guanidine stearate through a precipitation reaction. The document details the experimental protocol, presents key characterization data, and illustrates the synthesis workflow, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound, the salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, is a compound of interest for various applications, including as a surfactant, in the formulation of personal care products, and as a potential component in drug delivery systems. The synthesis of this compound can be effectively achieved through a precipitation reaction, which relies on the differential solubility of the reactants and products in a given solvent system. This method is advantageous due to its simplicity, scalability, and the high purity of the resulting product.

This guide will focus on a common and reliable method for synthesizing this compound: the reaction of a water-soluble guanidine salt, such as guanidine hydrochloride, with a water-soluble stearate salt, like sodium stearate. The low solubility of this compound in water drives the precipitation of the desired product upon mixing the aqueous solutions of the reactants.

Synthesis Methodology

The synthesis of this compound via precipitation is a straightforward process that involves the reaction of guanidine hydrochloride with sodium stearate in an aqueous solution. The underlying principle of this method is the metathesis reaction between the two soluble salts, leading to the formation of the insoluble this compound, which precipitates out of the solution, and a soluble byproduct, sodium chloride.

Experimental Protocol

The following protocol is adapted from the synthesis of polymeric this compound and is applicable for the synthesis of this compound.[1]

Materials:

-

Guanidine Hydrochloride (CH₅N₃·HCl)

-

Sodium Stearate (C₁₈H₃₅NaO₂)

-

Distilled Water

Equipment:

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of guanidine hydrochloride. The concentration should be determined based on the desired scale of the reaction.

-

Prepare an aqueous solution of sodium stearate. Gentle heating may be required to fully dissolve the sodium stearate.

-

-

Precipitation Reaction:

-

Heat the guanidine hydrochloride solution to approximately 80°C with continuous stirring.[1]

-

Slowly add the sodium stearate solution to the heated guanidine hydrochloride solution. A 1:1 molar ratio of guanidine hydrochloride to sodium stearate should be maintained.[1]

-

Upon addition, a white precipitate of this compound will form immediately.

-

Continue stirring the mixture at 80°C for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Isolate the precipitated this compound by filtration using a Büchner funnel.

-

Wash the precipitate with boiling distilled water to remove any unreacted starting materials and the sodium chloride byproduct.[1]

-

Repeat the washing step as necessary to ensure the purity of the final product.

-

-

Drying:

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected characterization data based on the known spectral properties of the guanidinium cation and the stearate anion.

| Analysis Technique | Parameter | Expected Result |

| FTIR Spectroscopy | Key Vibrational Bands (cm⁻¹) | Guanidinium group: ~3300-3400 (N-H stretching), ~1650 (C=N stretching), ~1600 (N-H bending). Stearate group: ~2920 and ~2850 (C-H stretching of alkyl chain), ~1700 (C=O stretching of carboxylate). |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Guanidinium group: Broad singlet around 7.0-8.0 ppm (protons on nitrogen). Stearate group: Triplet around 0.8 ppm (-CH₃), multiplets around 1.2-1.6 ppm (-(CH₂)n-), triplet around 2.2 ppm (-CH₂-COO⁻). |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Guanidinium group: ~158-160 ppm (C=N). Stearate group: ~180 ppm (C=O), various signals between 14-40 ppm (alkyl chain carbons). |

| Melting Point | Melting Temperature (°C) | 94-96 °C |

| Elemental Analysis | % Composition | Theoretical values for C₁₉H₄₁N₃O₂: C, 66.42%; H, 12.04%; N, 12.23%; O, 9.31%. Experimental values should be in close agreement. |

Experimental Workflow and Diagrams

The synthesis of this compound via precipitation follows a logical sequence of steps, from the preparation of reactants to the final isolation of the pure product. This workflow is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

The chemical reaction underlying this process is a salt metathesis reaction, which can be visualized as follows:

Caption: The precipitation reaction of this compound.

Conclusion

The precipitation reaction method for the synthesis of this compound is a robust and efficient procedure that is well-suited for laboratory-scale preparation and has the potential for scale-up. The use of readily available and water-soluble starting materials, coupled with a straightforward purification process, makes this an attractive route for obtaining high-purity this compound. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

References

Guanidine Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of guanidine stearate, a cationic surfactant with diverse applications in research and pharmaceutical development. The document covers its chemical and physical properties, a detailed synthesis protocol, and an exploration of its biological activities, including its established antimicrobial effects and potential interactions with cellular signaling pathways.

Core Physicochemical Properties

This compound is the salt formed from the strong organic base guanidine and the long-chain saturated fatty acid, stearic acid. This structure imparts amphiphilic properties to the molecule, with a hydrophilic guanidinium head group and a lipophilic stearate tail.

| Property | Value | Reference |

| CAS Number | 26739-53-7 | N/A |

| Molecular Formula | C₁₉H₄₁N₃O₂ | N/A |

| Molecular Weight | 343.55 g/mol | N/A |

Synthesis of this compound

A common and efficient method for the synthesis of guanidinium salts of fatty acids is through a precipitation reaction. The following protocol is adapted from the synthesis of the closely related polyhexamethylene this compound and can be applied to the synthesis of this compound.[1]

Experimental Protocol: Precipitation Reaction

Materials:

-

Guanidine hydrochloride

-

Sodium stearate

-

Distilled water

Procedure:

-

Prepare separate aqueous solutions of guanidine hydrochloride and sodium stearate.

-

Heat both solutions to 80°C with stirring to ensure complete dissolution.

-

Slowly add the sodium stearate solution to the guanidine hydrochloride solution while maintaining the temperature at 80°C and continuing to stir. A precipitate of this compound will form.

-

Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Collect the this compound precipitate by filtration.

-

Wash the precipitate thoroughly with hot distilled water to remove any unreacted starting materials and byproducts, such as sodium chloride.

-

Dry the purified this compound product under vacuum.

Biological and Pharmacological Properties

This compound and its derivatives are known for their surfactant and antimicrobial properties. The positively charged guanidinium head group is believed to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis.

Antimicrobial Activity

| Organism | MIC (µg/mL) of PHGS |

| Escherichia coli | >200 |

| Staphylococcus aureus | >200 |

Data for PHGS, a polymeric derivative of this compound.[1]

Potential Signaling Pathway Interactions

Direct studies on the signaling pathways affected by this compound are limited. However, based on the known biological activities of its constituent components, guanidine and stearic acid, potential mechanisms of action can be proposed.

Proposed Mechanism of Anti-inflammatory Action

Guanidine derivatives have been reported to possess anti-inflammatory properties.[2][3] This may occur through the inhibition of pro-inflammatory signaling cascades. A hypothetical pathway involves the inhibition of key inflammatory mediators.

Potential Modulation of Metabolic Signaling by the Stearate Moiety

Stearic acid has been shown to influence cellular signaling pathways involved in metabolism and apoptosis.[4][5] It can act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[6] By inhibiting PTP1B, the stearate component of this compound could potentially enhance insulin sensitivity.

Conclusion

This compound is a versatile molecule with established utility as a surfactant and antimicrobial agent. This guide provides a foundational understanding of its properties and a practical method for its synthesis. The exploration of its potential interactions with cellular signaling pathways, based on the known activities of its constituent parts, opens avenues for further research into its pharmacological applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists and researchers in the field of drug development and material science.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Guanidine Stearate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of guanidine stearate in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and material science. This compound, a salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, exhibits unique properties that make it a compound of interest in diverse applications. Understanding its solubility is paramount for its effective formulation and use.

Core Executive Summary

This compound's solubility is dictated by its amphiphilic nature, possessing a hydrophilic guanidinium head and a lipophilic stearate tail. While generally characterized as soluble in organic solvents and insoluble in water, precise quantitative data is essential for formulation development. This guide consolidates available data on the solubility of a closely related compound, polyhexamethylene this compound (PHGS), which provides valuable insights into the solubility behavior of guanidine-stearate-based compounds. The experimental protocols for determining solubility are also detailed to ensure reproducibility and further research.

Physicochemical Properties of this compound

This compound is a 1:1 adduct of guanidine and stearic acid.[1] Its structure comprises a guanidinium cation (C(NH₂)₃⁺) and a stearate anion (C₁₇H₃₅COO⁻).[1] This composition imparts surfactant-like properties to the molecule.

Quantitative Solubility Data

The following table summarizes the solubility of polyhexamethylene this compound (PHGS) in a range of organic solvents at 25°C. This data is derived from the study "Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts" and offers a strong indication of the solubility characteristics of guanidine-stearate compounds.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | Insoluble |

| Ethanol | 25 | Soluble |

| Methanol | 25 | Soluble |

| Acetone | 25 | Sparingly Soluble |

| Methylbenzene | 25 | Soluble |

| N,N-dimethylformamide (DMF) | 25 | Soluble |

Note: The original study on PHGS indicated that while it is lipophilic, specific numerical values for its solubility in some organic solvents were not provided in the excerpted table; it was qualitatively described as "soluble." Further investigation of the full study is recommended for precise quantitative data.

Experimental Protocol for Solubility Measurement

The determination of solubility is a fundamental experimental procedure. The method employed in the cited study for measuring the solubility of polyhexamethylene this compound provides a robust framework for similar assessments.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of the solute (this compound) is added to a known mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solute is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per 100g of the solvent.

Below is a visual representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The long hydrocarbon tail of the stearate anion interacts favorably with non-polar and moderately polar organic solvents through van der Waals forces. The guanidinium cation, while polar, can be effectively solvated by polar aprotic and protic organic solvents.

The interplay of these interactions determines the overall solubility. The following diagram illustrates the logical relationship between the molecular structure of this compound and its solubility in different types of organic solvents.

Caption: Molecular structure and solvent interaction logic.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by quantitative data from a closely related polymeric compound and detailed experimental methodologies. The provided information is crucial for the formulation and application of this compound in various scientific and industrial fields. Further research to establish a more extensive database of solubility for the monomeric this compound in a wider array of solvents and at different temperatures is encouraged to build upon this foundational work.

References

Thermal Stability of Guanidine Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine stearate, a salt formed from the strong organic base guanidine and the long-chain saturated fatty acid stearic acid, finds applications in various industrial and pharmaceutical formulations. Its thermal stability is a critical parameter influencing its storage, processing, and performance in final products. This technical guide provides an in-depth analysis of the thermal stability of this compound, primarily investigated through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document summarizes the available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of the experimental workflow and the logical progression of thermal events.

Introduction

This compound is an ionic compound composed of a guanidinium cation and a stearate anion. The guanidinium cation is resonance-stabilized, contributing to its thermal stability, while the long hydrocarbon chain of the stearate anion imparts surfactant-like properties. Understanding the thermal behavior of this compound is essential for its application in fields such as polymer additives, lubricants, and as an excipient in pharmaceutical formulations, where it may be subjected to various thermal stresses during manufacturing and storage.

DSC and TGA are powerful thermoanalytical techniques used to characterize the thermal properties of materials.[1] DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting, crystallization, and other phase changes. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability, decomposition, and the presence of volatile components.[2]

Physicochemical Properties of this compound

This compound is a salt formed from a strong organic base (guanidine) and a long-chain fatty acid (stearic acid). Its structure consists of the guanidinium cation ([C(NH2)3]+) and the stearate anion (CH3(CH2)16COO-). This composition gives it amphiphilic properties.

Thermal Stability Analysis by DSC and TGA

While detailed, publicly available DSC and TGA data specifically for this compound is limited, the general thermal behavior can be inferred from available information and the analysis of its constituent components.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals a distinct endothermic event corresponding to its melting point.

-

Melting Point: this compound exhibits a melting point at approximately 95°C. This transition is observed as an endothermic peak in the DSC thermogram, indicating the absorption of heat required to transform the material from a solid to a liquid state.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of this compound.

-

Decomposition: The thermal decomposition of this compound is reported to commence at temperatures above 200°C. For a related polymeric material, polyhexamethylene this compound, the onset of weight loss is noted to be above 250°C, suggesting that the guanidinium moiety contributes to a relatively stable structure. The decomposition process is expected to occur in multiple stages, corresponding to the breakdown of the guanidinium cation and the stearate anion.

Summary of Thermal Properties

The following table summarizes the key quantitative data available for the thermal properties of this compound.

| Thermal Property | Value | Analytical Technique | Reference |

| Melting Point | 95 °C | DSC | |

| Decomposition Temperature | > 200 °C | TGA |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable DSC and TGA data. The following are generalized methodologies that can be adapted for the analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 150°C) at a constant heating rate of 10°C/min.

-

Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHf) of the melting transition.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30°C.

-

Heat the sample from 30°C to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min or 20°C/min.

-

-

Data Analysis: Analyze the TGA curve (weight percent versus temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition and the temperatures of maximum weight loss for each decomposition step.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound using DSC and TGA.

Caption: Experimental workflow for DSC/TGA analysis.

Logical Relationship of Thermal Events

The following diagram illustrates the logical progression of thermal events for this compound upon heating.

Caption: Logical progression of thermal events.

Conclusion

This technical guide has synthesized the available information on the thermal stability of this compound as determined by DSC and TGA. The material exhibits a distinct melting point around 95°C and begins to decompose at temperatures exceeding 200°C. The provided experimental protocols offer a foundation for researchers to conduct their own thermal analyses of this compound and related materials. The visualizations of the experimental workflow and the logical sequence of thermal events serve to clarify the analytical process and the material's behavior upon heating. Further research is warranted to fully elucidate the multi-step decomposition mechanism and the precise nature of the degradation products. This information will be invaluable for optimizing the use of this compound in various thermally sensitive applications.

References

Self-Assembly and Micelle Formation of Guanidine Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly and micelle formation of guanidine stearate, a cationic surfactant of interest for various applications, including drug delivery and material science. This document details the synthesis, predicted self-assembly behavior, and comprehensive experimental protocols for the characterization of this compound micelles. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from analogous surfactant systems to provide a predictive framework for researchers.

Synthesis of this compound

This compound can be synthesized via a straightforward precipitation reaction, a method adapted from the synthesis of polymeric this compound.[1][2][3] This method involves the reaction of a water-soluble guanidinium salt, such as guanidine hydrochloride, with a stearate salt, typically sodium stearate, in an aqueous solution. The insolubility of the resulting this compound in water drives the reaction to completion, leading to its precipitation.

Experimental Protocol: Synthesis of this compound

-

Preparation of Reactant Solutions:

-

Dissolve sodium stearate in distilled water at an elevated temperature (e.g., 80°C) to ensure complete dissolution.

-

Separately, dissolve an equimolar amount of guanidine hydrochloride in distilled water.

-

-

Precipitation Reaction:

-

While stirring vigorously, slowly add the sodium stearate solution to the guanidine hydrochloride solution. The reaction is typically carried out at an elevated temperature to maintain the solubility of the reactants.

-

Upon mixing, a white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid with hot distilled water to remove any unreacted starting materials and by-products, such as sodium chloride.

-

Dry the purified this compound in a vacuum oven until a constant weight is achieved.

-

Characterization: The final product, a white and odorless solid, can be characterized using techniques such as NMR, FTIR, and elemental analysis to confirm its chemical structure and purity.[1][2]

Self-Assembly and Micelle Formation

This compound is an amphiphilic molecule, possessing a hydrophilic guanidinium headgroup and a long, hydrophobic stearate tail. This dual nature drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water molecules.[4]

Above a specific concentration, known as the critical micelle concentration (CMC), and a certain temperature, the Krafft temperature, individual this compound molecules (monomers) spontaneously aggregate to form micelles.[4] In these aggregates, the hydrophobic stearate tails are sequestered in the core, away from the water, while the hydrophilic guanidinium headgroups are exposed to the aqueous environment on the micelle surface.[5]

The guanidinium headgroup is expected to play a significant role in the self-assembly process. Studies on other guanidine-containing surfactants suggest that the ability of the guanidinium group to form hydrogen bonds may lead to stronger interactions between the headgroups, potentially influencing the CMC and aggregation number.[6][7] This attractive force can act in concert with the hydrophobic effect to promote micellization.[6][7]

Quantitative Micellization Data: A Comparative Analysis

| Surfactant | Critical Micelle Concentration (CMC) | Aggregation Number (N) | Temperature (°C) | Method | Reference |

| Dodecylguanidinium Chloride | 13.9 mM | 57 | 40 | Fluorescence | [7] |

| Sodium Stearate | ~0.4-0.9 mM | - | 60 | Various | [8] |

Note: The CMC of stearates is highly dependent on temperature and pH.

Experimental Protocols for Micelle Characterization

A suite of analytical techniques is employed to characterize the formation and properties of surfactant micelles.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[9][10]

a) Tensiometry (Surface Tension Measurement)

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[9]

-

Methodology:

-

Prepare a series of surfactant solutions of varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension versus the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting curve.[9]

-

b) Conductivity Measurement

-

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because micelles are less mobile than individual ions and bind some counterions.[9][11]

-

Methodology:

-

Prepare a stock solution of the surfactant.

-

Measure the conductivity of the initial solvent (e.g., deionized water).

-

Make successive additions of the stock solution to the solvent, measuring the conductivity after each addition.

-

Plot conductivity versus surfactant concentration.

-

The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[12]

-

c) Fluorescence Spectroscopy

-

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a change in its fluorescence emission spectrum.[9]

-

Methodology:

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Monitor a specific spectral feature, such as the ratio of the intensity of the first and third vibronic peaks (I1/I3) for pyrene, as a function of surfactant concentration.

-

Plot the spectral feature versus the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.[13]

-

Determination of Micelle Size and Size Distribution

Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[14][15]

-

Methodology:

-

Prepare a surfactant solution at a concentration well above the CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measure the scattered light intensity fluctuations.

-

The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI), which indicates the breadth of the size distribution.[16] Note: For accurate measurements, the viscosity of the solution should be known or measured, as it can be influenced by the presence of micelles.[14]

-

Thermodynamics of Micellization

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a titration process. To study micellization, a concentrated surfactant solution is titrated into the solvent. The heat changes associated with the dilution of monomers and the formation or dissociation of micelles are measured.[17][18]

-

Methodology:

-

Fill the ITC sample cell with the solvent (e.g., water) and the injection syringe with a concentrated surfactant solution (above the CMC).

-

Perform a series of small, sequential injections of the surfactant solution into the cell while monitoring the heat change.

-

The resulting thermogram shows peaks corresponding to the heat of each injection.

-

Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.

-

The inflection point of this curve corresponds to the CMC, and the plateau region provides the enthalpy of micellization (ΔH_mic).[19][20] The Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can then be calculated.

-

Conclusion

This compound is a cationic surfactant with the potential for self-assembly into micelles in aqueous solutions, driven by its amphiphilic nature. While direct experimental data on its micellization properties are scarce, this guide provides a comprehensive framework for its synthesis and characterization based on established principles of surfactant science and data from analogous compounds. The detailed experimental protocols outlined herein offer a roadmap for researchers to determine the critical micelle concentration, size, and thermodynamic parameters of this compound micelles. Further research is warranted to fully elucidate the unique properties imparted by the guanidinium headgroup and to explore the potential applications of this surfactant in various scientific and industrial fields.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts | CoLab [colab.ws]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. ISIS Surfactants: explainer [isis.stfc.ac.uk]

- 5. Assertion: The micelle formation by sodium stearate in water has $ - CO{O^ - }$ groups at the surface.Reason: Surface tension of water is reduced by the addition of stearate.A. Both assertion and reason are correct and reason is the correct explanation of assertion.B. Both assertion and reason are correct and reason is not the correct explanation of assertion.C. Assertion is correct but reason is incorrect.D. Assertion is incorrect but reason is correct. [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. Self-assembling of guanidine-type surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. justagriculture.in [justagriculture.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 15. researchgate.net [researchgate.net]

- 16. muser-my.com [muser-my.com]

- 17. tainstruments.com [tainstruments.com]

- 18. Isothermal titration calorimetry studies of neutral salt effects on the thermodynamics of micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. [PDF] Thermodynamics of Micelle Formation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Guanidinium-Based Surfactants with a Focus on Guanidine Stearate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanidine stearate, a salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, presents unique physicochemical properties. As an amphiphilic molecule, it possesses surfactant capabilities. However, its extremely low solubility in aqueous media precludes the determination of a classical critical micelle concentration (CMC) in water. This guide provides a comprehensive overview of the challenges in characterizing this compound's self-assembly and offers a detailed examination of the CMC of analogous, water-soluble alkylguanidinium surfactants. Experimental protocols for determining the CMC of these related compounds are provided, along with a discussion of their structure-property relationships. This information serves as a crucial reference for researchers working with guanidinium-based surfactants in various applications, including drug delivery and formulation.

The Challenge of Determining the CMC of this compound

This compound is a 1:1 adduct of guanidine and stearic acid, resulting in a guanidinium cation and a stearate anion.[1] Its synthesis is often achieved through a precipitation reaction, for instance, by reacting polyhexamethylene guanidine hydrochloride with sodium stearate.[1][2] This method of synthesis underscores a key characteristic of this compound: it is a lipophilic compound with very low solubility in water.[3]

The critical micelle concentration is defined as the concentration of a surfactant in an aqueous solution above which micelles form. Given that this compound is practically insoluble in water, it does not form a sufficiently concentrated solution for micellization to occur in a classical sense. Therefore, a standard aqueous CMC value for this compound is not reported in the scientific literature.

CMC of Soluble Alkylguanidinium Surfactants: A Comparative Analysis

To understand the micellization behavior of guanidinium-based surfactants, it is instructive to examine water-soluble analogues. Alkylguanidinium chlorides, which feature the same guanidinium headgroup but a shorter alkyl chain and a more soluble counter-ion, have been synthesized and their CMCs have been determined.

The CMC of these surfactants is influenced by the length of the hydrophobic alkyl chain. As the chain length increases, the hydrophobicity of the molecule increases, leading to a lower CMC. This is because the longer alkyl chains have a greater thermodynamic incentive to be sequestered from the aqueous environment within a micelle.

Below is a summary of the CMC values for a series of alkylguanidinium chlorides, determined by conductivity and surface tension measurements.[4][5]

| Surfactant Name | Chemical Formula | Alkyl Chain Length | CMC (mmol/L) | Temperature (°C) |

| Decylguanidinium Chloride (DGC) | C₁₀H₂₁NHC(NH₂)₂⁺Cl⁻ | 10 | 42.5 | 25 |

| Dodecylguanidinium Chloride (DDGC) | C₁₂H₂₅NHC(NH₂)₂⁺Cl⁻ | 12 | 11.5 | 25 |

| Tetradecylguanidinium Chloride (TDGC) | C₁₄H₂₉NHC(NH₂)₂⁺Cl⁻ | 14 | 3.2 | 33 |

| Hexadecylguanidinium Chloride (HDGC) | C₁₆H₃₃NHC(NH₂)₂⁺Cl⁻ | 16 | 0.8 | 41 |

Experimental Protocols for CMC Determination

The CMC of soluble guanidinium surfactants can be determined using several established methods. The two most common techniques are conductometry and fluorescence spectroscopy.

Conductometry

This method is suitable for ionic surfactants like alkylguanidinium chlorides. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Experimental Protocol:

-

Preparation of Surfactant Solutions: A stock solution of the alkylguanidinium chloride is prepared in deionized water. A series of dilutions are then made to obtain a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.[1][2]

Fluorescence Spectroscopy using a Pyrene Probe

This technique utilizes a fluorescent probe, such as pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a change in the intensity ratio of specific vibrational bands in the pyrene emission spectrum (the I₁/I₃ ratio).

Experimental Protocol:

-

Preparation of Solutions: A series of surfactant solutions are prepared as in the conductometry method. A small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) is added to each surfactant solution. The solvent is then evaporated, leaving the pyrene probe dispersed in the surfactant solutions.

-

Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

-

Data Analysis: The ratio of the fluorescence intensities of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm) is calculated for each surfactant concentration. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve. The inflection point of this curve is taken as the CMC.[6][7]

Visualizing Experimental Workflows and Micelle Structure

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for CMC determination and the general structure of a guanidinium surfactant micelle.

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Simplified 2D representation of a this compound micelle in a non-polar solvent.

Conclusion

While the critical micelle concentration of this compound in aqueous solutions remains undefined due to its insolubility, a thorough understanding of its potential surfactant behavior can be gained by studying soluble analogues. The CMC of alkylguanidinium chlorides demonstrates a clear dependence on the length of the hydrophobic tail, a fundamental principle in surfactant science. The detailed experimental protocols for conductometry and fluorescence spectroscopy provided in this guide offer robust methods for characterizing the self-assembly of novel guanidinium-based surfactants. For researchers in drug development, this information is vital for formulating delivery systems and understanding the interactions of these compounds in biological and pharmaceutical systems.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. Method of Determination of CMC | PPT [slideshare.net]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

Guanidine Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Promising Cationic Surfactant

Abstract

Guanidine stearate, the salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, is a cationic surfactant of significant interest in pharmaceutical and materials science. Its amphiphilic nature, arising from the hydrophilic guanidinium headgroup and the hydrophobic stearate tail, allows it to self-assemble into micelles and bilayers in aqueous solutions. This property, coupled with the unique characteristics of the guanidinium group, makes it a versatile compound with applications ranging from an antimicrobial agent to a drug delivery vehicle and a pharmaceutical excipient. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and key applications, with a focus on its role as a cationic surfactant. Detailed experimental protocols for its characterization and a discussion of its mechanism of action are also presented to aid researchers and drug development professionals in harnessing its potential.

Introduction

This compound is a 1:1 adduct of guanidine and stearic acid, resulting in a molecule with a cationic guanidinium headgroup and a long hydrophobic alkyl chain. This structure imparts amphiphilic properties, leading to its classification as a cationic surfactant. The guanidinium group, with its positive charge distributed over three nitrogen atoms, is capable of forming strong electrostatic interactions and multiple hydrogen bonds, which significantly influences the surfactant's behavior and its interactions with biological systems.

This guide will delve into the core aspects of this compound, providing a technical resource for its synthesis, characterization, and application.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward precipitation reaction. While the literature often describes the synthesis of its polymeric form, polyhexamethylene this compound (PHGS), the fundamental principle can be adapted for the monomeric form[1].

Reaction Scheme:

A common method involves the reaction of a guanidinium salt, such as guanidine hydrochloride, with a stearate salt, like sodium stearate, in an aqueous solution. The insolubility of this compound in water drives the reaction towards the formation of a precipitate.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Reactants: Prepare separate aqueous solutions of guanidine hydrochloride and sodium stearate. The concentrations should be calculated to achieve a 1:1 molar ratio in the final reaction mixture. Heating the solutions (e.g., to 80°C) can aid in dissolution[1].

-

Reaction: While stirring, add the sodium stearate solution to the guanidine hydrochloride solution. A white precipitate of this compound will form immediately[1].

-

Isolation and Purification: The precipitate is collected by filtration. To remove any unreacted starting materials and byproducts like sodium chloride, the precipitate should be washed thoroughly with hot distilled water[1].

-

Drying: The purified this compound is then dried under vacuum to remove residual water.

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its physicochemical properties. Key parameters include its Critical Micelle Concentration (CMC), surface tension, and the electrical properties of its micelles (zeta potential).

Quantitative Data

| Property | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | 0.1 mM | Not specified | [4] |

| Melting Point | 94–96°C | Differential Scanning Calorimetry (DSC) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | Not specified | [4] |

| Thermal Stability | Decomposes above 200°C | Not specified | [4] |

Experimental Protocols for Characterization

The following are detailed methodologies for determining the key physicochemical properties of cationic surfactants like this compound.

3.2.1. Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to aggregate to form micelles. This can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

-

Surface Tension Method:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus. The inflection point on the curve indicates the CMC.

-

-

Conductivity Method:

-

Prepare a series of aqueous solutions of this compound.

-

Measure the electrical conductivity of each solution.

-

Plot the conductivity versus the surfactant concentration.

-

Two linear regions will be observed. The intersection of the two lines corresponds to the CMC.

-

3.2.2. Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension.

-

Wilhelmy Plate Method:

-

A thin platinum plate is suspended from a balance and oriented perpendicular to the liquid surface.

-

The plate is lowered until it just touches the surface of the this compound solution.

-

The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.

-

-

Pendant Drop Method:

-

A drop of the this compound solution is formed at the tip of a needle.

-

The shape of the drop is determined by the balance between surface tension and gravity.

-

An image of the drop is captured, and the surface tension is calculated by analyzing the drop's shape.

-

3.2.3. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound, it would indicate the charge on the surface of the micelles.

-

Dynamic Light Scattering (DLS) with Electrophoretic Light Scattering (ELS):

-

A sample of the this compound solution above its CMC is placed in a specialized cuvette with electrodes.

-

An electric field is applied, causing the charged micelles to move.

-

A laser beam is passed through the sample, and the scattered light is detected.

-

The velocity of the micelles is determined from the Doppler shift of the scattered light.

-

The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

-

Mechanism of Action and Biological Interactions

The cationic nature of the guanidinium headgroup is central to the biological activity of this compound, particularly its antimicrobial properties and its potential in drug delivery.

Antimicrobial Activity: Membrane Disruption

Guanidinium-rich compounds are known to exhibit broad-spectrum antimicrobial activity. The primary mechanism involves the electrostatic interaction between the positively charged guanidinium headgroup and the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids[4]. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular components and ultimately cell death.

References

The Core Antimicrobial Mechanism of Guanidine Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine stearate, a lipophilic derivative of the potent biocide polyhexamethylene guanidine, exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with microbial cell membranes, subsequent disruption of cellular integrity, and potential interference with intracellular signaling. This document provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration and characterization of novel biocidal compounds. Guanidine-based polymers, such as polyhexamethylene guanidine (PHMG), have long been recognized for their potent antimicrobial efficacy. This compound, a salt of a polymeric guanidine, combines the cationic antimicrobial properties of the guanidinium head with a lipophilic stearate tail. This amphipathic nature is believed to enhance its interaction with and disruption of microbial cell membranes, making it an effective antimicrobial agent. This guide provides an in-depth analysis of the mechanisms underpinning the antimicrobial action of this compound.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity. This process can be conceptualized as a multi-step interaction driven by electrostatic and hydrophobic forces.

2.1. Electrostatic Attraction and Binding:

The guanidinium groups of the polymer chain are protonated at physiological pH, conferring a strong positive charge to the molecule. Bacterial and fungal cell membranes are rich in negatively charged components, such as phospholipids (e.g., phosphatidylglycerol, cardiolipin) in bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The initial step in the antimicrobial action is the electrostatic attraction between the cationic this compound and the anionic microbial cell surface. This leads to the accumulation of the compound on the membrane.

2.2. Insertion and Destabilization:

Following the initial binding, the lipophilic stearate tail of this compound facilitates its insertion into the hydrophobic core of the cell membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to membrane fluidization and destabilization.

2.3. Pore Formation and Leakage of Intracellular Contents:

The continued accumulation and insertion of this compound molecules into the membrane lead to the formation of pores or channels.[1] This breach of the membrane's barrier function results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and proteins. The loss of these vital components and the dissipation of the proton motive force ultimately lead to cell death.

2.4. Intracellular Targets:

While membrane disruption is the primary mechanism, some evidence suggests that guanidine-based compounds that successfully traverse the compromised membrane may also interact with intracellular targets such as DNA and enzymes, further contributing to their antimicrobial effect.

References

Biocompatibility and Cytotoxicity of Guanidine Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate, the salt formed from the strong organic base guanidine and the saturated fatty acid stearic acid, is a compound of increasing interest in various biomedical and pharmaceutical applications. Its amphiphilic nature, combining the hydrophilic guanidinium head group with a lipophilic stearate tail, imparts surfactant-like properties, making it a candidate for roles as an excipient, antimicrobial agent, and a component in drug delivery systems.[1] Understanding the biocompatibility and cytotoxicity profile of this compound is paramount for its safe and effective translation into clinical and commercial use.

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of this compound and related guanidinium-based compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and a visualization of the potential molecular mechanisms involved.

Biocompatibility Profile

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. Key to assessing the biocompatibility of this compound are its interactions with blood components and its potential to elicit an inflammatory response.

Hemocompatibility

A critical aspect of biocompatibility, particularly for applications involving potential blood contact, is hemocompatibility. Hemolysis, the rupture of red blood cells (erythrocytes), is a primary indicator of a material's adverse effects on blood. While specific data for this compound is limited, studies on other lipophilic guanidinium compounds suggest that the length of the alkyl chain can influence hemolytic activity, with longer chains potentially leading to increased hemolysis.[1] An ideal amphiphilic antibacterial polymer should exhibit minimal hemolysis, typically less than 4% at its minimum inhibitory concentration (MIC).[1]

Inflammatory Response

The inflammatory potential of this compound is not yet well-characterized. However, studies on other guanidino compounds have shown that they can have both pro-inflammatory and anti-inflammatory effects depending on the specific compound and the cellular context. For instance, some guanidino compounds have been shown to stimulate the proliferation of immune cells and enhance the production of pro-inflammatory cytokines like TNF-α in certain conditions.[2] Conversely, other studies have demonstrated inhibitory effects on leukocyte activity upon activation.[2] The stearate component of this compound may also modulate the inflammatory response, as stearic acid itself has been associated with inflammatory and endothelial dysfunction biomarkers.

Cytotoxicity Profile

Cytotoxicity assays are essential for determining the toxic effects of a compound on cells. The cytotoxicity of guanidine-based compounds is often attributed to the cationic guanidinium group, which can interact with and disrupt the negatively charged cell membrane, leading to cell lysis.[3]

In Vitro Cytotoxicity

Quantitative data on the cytotoxicity of this compound is sparse in the available literature. However, studies on structurally related guanidine-containing polymers and derivatives provide valuable insights.

Table 1: In Vitro Cytotoxicity Data for Guanidine-Based Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Polyhexamethylene this compound (PHGS) | Bacteria and Fungi | MIC | Growth Inhibition | ≤ 200 µg/mL | [4][5] |

| Dodecylguanidine hydrochloride (DGH) | A549 (Human lung carcinoma) | WST | IC50 | 0.39 µg/mL | [6][7] |

| Polyguanidine conjugate (GuaDex) | DAOY (Medulloblastoma) | FMCA | IC50 | 223.4 nM | [8] |

| Polyguanidine conjugate (GuaDex) | MB-LU-181 (Medulloblastoma) | FMCA | IC50 | 284.8 nM | [8] |

| Polyhexamethylene guanidine (PHMG) | A549 (Human lung carcinoma) | Cell Viability | Cell Death | Evident at ≥ 5 µg/mL | [8] |

Note: The presented data is for related guanidine compounds and may not be directly representative of this compound's specific cytotoxicity.

The data suggests that the cytotoxicity of guanidine compounds is dependent on their specific chemical structure, including the nature of the counter-ion and any polymeric backbone.

Mechanisms of Cytotoxicity

The primary mechanism of cytotoxicity for many guanidinium-containing compounds is believed to be the disruption of cell membrane integrity. The positively charged guanidinium headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids, leading to membrane destabilization, increased permeability, and eventual cell lysis.[3]

Furthermore, some guanidine derivatives have been shown to induce apoptosis (programmed cell death). This can be triggered by various cellular stresses, including endoplasmic reticulum (ER) stress.[9][10] The accumulation of unfolded or misfolded proteins in the ER due to the action of the compound can initiate the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the biocompatibility and cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

-

96-well microplates

-

Test cells (e.g., human dermal fibroblasts, HDFs)

-

Complete cell culture medium

-

This compound solutions of varying concentrations

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Hemolysis Assay

The hemolysis assay assesses the ability of a substance to damage red blood cells.[12]

Materials:

-

Freshly collected whole blood with an anticoagulant (e.g., heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solutions of varying concentrations

-

Positive control (e.g., 0.1% Triton X-100)[12]

-

Negative control (PBS)

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Erythrocyte Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocyte pellet three times with PBS, centrifuging and resuspending each time.

-

Erythrocyte Suspension: Prepare a 2% (v/v) erythrocyte suspension in PBS.

-

Incubation: In microcentrifuge tubes, mix 100 µL of the erythrocyte suspension with 100 µL of the this compound solutions at different concentrations. Prepare positive and negative controls similarly.[12]

-

Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.[12]

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact erythrocytes.[13]

-

Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm, which corresponds to the peak absorbance of hemoglobin.[13]

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations of Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the potential cellular mechanisms of action for this compound based on the known effects of related guanidine compounds.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for evaluating the in vitro biocompatibility and cytotoxicity of this compound.

Proposed Mechanism of Guanidine-Induced Cytotoxicity

Caption: Proposed mechanism of cytotoxicity induced by guanidinium-containing compounds.

Potential Apoptosis Signaling Pathway via ER Stress

Caption: Potential involvement of ER stress in guanidine-induced apoptosis.

Conclusion and Future Directions

This compound holds promise for various biomedical applications due to its unique physicochemical properties. However, a thorough understanding of its biocompatibility and cytotoxicity is crucial for its safe implementation. This technical guide has summarized the available data, which, while limited for this compound itself, suggests that guanidinium-based compounds can exhibit cytotoxicity, primarily through membrane disruption, and may induce apoptosis via pathways such as ER stress.

Future research should focus on generating specific biocompatibility and cytotoxicity data for this compound. This includes:

-

In-depth cytotoxicity screening against a panel of relevant human cell lines (e.g., fibroblasts, endothelial cells, keratinocytes).

-

Comprehensive hemocompatibility studies to determine the hemolytic potential of this compound at various concentrations.

-

Investigation of the inflammatory response in vitro and in vivo to understand its immunomodulatory effects.

-

Elucidation of the precise molecular mechanisms of cytotoxicity and any induced signaling pathways.

By addressing these knowledge gaps, the scientific and industrial communities can better assess the potential risks and benefits of this compound, paving the way for its responsible development and application in innovative healthcare solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro study of the potential role of guanidines in leukocyte functions related to atherogenesis and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts | CoLab [colab.ws]

- 6. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity and gene expression profiling of polyhexamethylene guanidine hydrochloride in human alveolar A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Polyhexamethylene Guanidine Phosphate Induces Apoptosis through Endoplasmic Reticulum Stress in Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. haemoscan.com [haemoscan.com]

- 13. Hemolysis Assay [protocols.io]

Guanidine Stearate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate, the salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, is a versatile compound increasingly utilized in polymer chemistry and drug development. Its amphiphilic nature, combining a hydrophilic guanidinium head group with a hydrophobic stearate tail, imparts unique surfactant and electrostatic properties. This technical guide provides a comprehensive overview of this compound's role as a polymer additive, its synthesis, characterization, and its burgeoning applications in creating advanced materials with tailored functionalities, particularly in the biomedical and pharmaceutical fields.

The guanidinium group, with its positive charge delocalized over three nitrogen atoms, is a key functional moiety in many biological processes and synthetic systems. When incorporated into a polymer matrix, either as a counter-ion to a polymeric backbone or as part of a polymerizable monomer, it can significantly influence the material's surface properties, antimicrobial activity, and interaction with biological systems. The stearate component, a saturated 18-carbon fatty acid, provides hydrophobicity, lubricity, and can act as a plasticizer or a dispersing agent.

This guide will delve into the synthesis of this compound and its polymeric derivatives, detail experimental protocols for their characterization, and present quantitative data on their effects on polymer properties. Furthermore, it will explore the mechanisms of action, particularly in antimicrobial applications, and provide visual representations of key processes and workflows to aid in research and development.

Physicochemical Properties of this compound

This compound is a white, waxy solid. Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| CAS Number | 26739-53-7 | N/A |

| Molecular Formula | C₁₉H₄₁N₃O₂ | N/A |

| Molecular Weight | 343.55 g/mol | N/A |

| Melting Point | 94-96 °C | N/A |

| Solubility | Soluble in organic solvents, insoluble in water. | N/A |

Synthesis of this compound and its Polymeric Derivatives

The synthesis of this compound and its polymeric counterparts, such as polyhexamethylene this compound (PHGS), is typically achieved through a straightforward precipitation reaction in an aqueous medium.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from guanidine hydrochloride and stearic acid.

Materials:

-

Guanidine hydrochloride

-

Stearic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Prepare Sodium Stearate Solution:

-

Dissolve a specific molar amount of stearic acid in ethanol in a beaker with gentle heating and stirring until fully dissolved.

-

In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in distilled water.

-

Slowly add the NaOH solution to the stearic acid solution while stirring. The formation of a white precipitate of sodium stearate will be observed.

-

-

Prepare Guanidine Hydrochloride Solution:

-

Dissolve a stoichiometric equivalent of guanidine hydrochloride in distilled water in a separate beaker.

-

-

Precipitation Reaction:

-

Heat both the sodium stearate suspension and the guanidine hydrochloride solution to approximately 80°C.

-

Slowly add the guanidine hydrochloride solution to the sodium stearate suspension with vigorous stirring. A white precipitate of this compound will form immediately.[1]

-

Continue stirring the mixture at 80°C for 1-2 hours to ensure the reaction goes to completion.[1]

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Filter the white precipitate using a Buchner funnel.

-

Wash the precipitate several times with hot distilled water to remove any unreacted starting materials and by-products like sodium chloride.[1]

-

Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Experimental Protocol: Synthesis of Polyhexamethylene this compound (PHGS)

This protocol outlines the synthesis of a polymeric form, PHGS, from polyhexamethylene guanidine hydrochloride (PHGC).

Materials:

-

Polyhexamethylene guanidine hydrochloride (PHGC)

-

Sodium stearate

-

Distilled water

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Prepare Solutions:

-

Dissolve a calculated amount of PHGC in distilled water.

-

Dissolve a molar equivalent of sodium stearate (based on the repeating unit of PHGC) in distilled water, heating to 80°C to aid dissolution.[1]

-

-

Precipitation:

-

Purification:

Incorporation of this compound into Polymer Matrices

This compound can be incorporated into various polymer matrices using common polymer processing techniques such as melt blending and solution casting.

Experimental Protocol: Melt Blending of this compound with Polylactic Acid (PLA)

Materials:

-

Polylactic acid (PLA) pellets

-

This compound powder

-

Twin-screw extruder

-

Compression molding machine or 3D printer filament extruder

Procedure:

-

Drying: Dry both the PLA pellets and this compound powder in a vacuum oven at a temperature suitable for PLA (typically 60-80°C) for at least 4 hours to remove any residual moisture.

-

Premixing: Physically mix the desired weight percentage of this compound with the PLA pellets in a sealed bag.

-

Melt Extrusion:

-

Set the temperature profile of the twin-screw extruder according to the processing parameters of the specific PLA grade.

-

Feed the premixed material into the extruder. The this compound will melt and disperse within the molten PLA matrix.

-

Extrude the blend into strands and pelletize them.

-

-

Specimen Preparation:

-

The resulting composite pellets can be used for injection molding, compression molding, or extruded into filaments for 3D printing to create specimens for further characterization.

-

Characterization of this compound and Modified Polymers

A suite of analytical techniques is employed to characterize this compound and polymers modified with it.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its incorporation into a polymer matrix.

Procedure:

-

Sample Preparation:

-

For this compound powder, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

For polymer films, they can be analyzed directly.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify characteristic peaks for the guanidinium group (N-H stretching and bending vibrations) and the stearate group (C=O and C-H stretching vibrations). In guanidine derivatives, expect bands around 3200 cm⁻¹ (=N-H stretching), 2930 cm⁻¹ and 2855 cm⁻¹ (asymmetric and symmetric C-H stretching of CH₂ and CH₃ groups), and 1635 cm⁻¹ (N-H bending).[2]

-

When incorporated into a polymer, look for the appearance of these characteristic peaks in the polymer's spectrum.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and its derivatives.

Procedure:

-

Sample Preparation:

-

Dissolve the synthesized this compound or its polymeric derivative in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or methanol (CD₃OD)).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, identify the signals corresponding to the protons of the stearate chain (alkyl protons) and any protons associated with the guanidinium group.

-